BenchChemオンラインストアへようこそ!

Ethomoxane

α-adrenoceptor antagonist hypotensive efficacy cross-species pharmacology

Ethomoxane (CAS 793603-27-7, (-)-enantiomer) is an essential α-adrenoceptor antagonist for cardiovascular and neuropharmacological research. Unlike thymoxamine (ineffective in rabbits/dogs) and dibenamine (which exhibits basal hypertension and clonidine antagonism in dogs), Ethomoxane uniquely provides reproducible cross-species hypotensive efficacy without interfering with clonidine's central mechanisms. This compound-specific profile makes it indispensable for comparative cardiovascular physiology, central α-receptor dissection, and hypothalamic function studies, ensuring experimental validity where generic substitution is scientifically unsound.

Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
CAS No. 793603-27-7
Cat. No. B10858360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthomoxane
CAS793603-27-7
Molecular FormulaC15H23NO3
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCCCCNCC1COC2=C(O1)C(=CC=C2)OCC
InChIInChI=1S/C15H23NO3/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12/h6-8,12,16H,3-5,9-11H2,1-2H3
InChIKeyWKRAEDUMAWVCOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethomoxane (CAS 793603-27-7) Procurement Guide: α-Adrenoceptor Antagonist for Cardiovascular Research


Ethomoxane (CAS 793603-27-7, (-)-enantiomer; racemate CAS 3570-46-5) is a synthetic benzodioxane-derivative α-adrenoceptor antagonist with antihypertensive properties [1]. Identified by FDA UNII QA4CFB5IF8 and WHO INN designation, this compound belongs to the classical α-adrenergic blocking agent class and has been systematically characterized alongside comparators dibozane, azapetine, dibenamine, and thymoxamine in cross-species cardiovascular pharmacology studies [1][2]. Its molecular formula is C15H23NO3 with a molecular weight of 265.35 g/mol [3].

Why Generic α-Adrenoceptor Antagonist Substitution Fails: Ethomoxane's Species-Dependent Pharmacodynamic Profile


Among classical α-adrenoceptor antagonists, inter-compound substitution is pharmacodynamically unsound due to marked divergence in species-dependent cardiovascular effects and clonidine interaction patterns. Ethomoxane consistently reduced blood pressure across rats, rabbits, and dogs, whereas comparator thymoxamine produced no hypotensive effect in either rabbits or dogs [1]. Furthermore, ethomoxane did not antagonize clonidine's hypotensive effect in dogs, while dibenamine did—revealing fundamentally distinct central interaction profiles within the same class [1]. These compound-specific and species-specific response variations preclude generic substitution without compromising experimental validity. The following evidence items quantify exactly where ethomoxane diverges from its closest structural and pharmacological comparators.

Ethomoxane Quantitative Differentiation Evidence: Comparator Data for Procurement Decision Support


Cross-Species Hypotensive Consistency: Ethomoxane vs. Thymoxamine

Ethomoxane produced consistent hypotensive effects across three mammalian species, whereas thymoxamine failed to reduce blood pressure in two of three species tested. In rats, ethomoxane reduced blood pressure [1]. In rabbits, ethomoxane was hypotensive while thymoxamine had no effect on blood pressure [1]. In dogs, ethomoxane reduced blood pressure, while thymoxamine was without effect [1].

α-adrenoceptor antagonist hypotensive efficacy cross-species pharmacology cardiovascular

Clonidine Interaction Profile in Canine Model: Ethomoxane vs. Dibenamine

In dogs, ethomoxane reduced blood pressure but did not antagonize the hypotensive effect of clonidine. In direct contrast, dibenamine induced an increase in blood pressure and did antagonize clonidine's hypotensive effect [1]. This represents a binary divergence in both basal hemodynamic effect and central clonidine interaction.

clonidine antagonism central α-adrenoceptors canine cardiovascular mechanistic differentiation

Clonidine Antagonism Divergence in Rat Model: Ethomoxane vs. Thymoxamine

Among five α-adrenoceptor antagonists tested in rats, ethomoxane reduced blood pressure and antagonized the hypotensive effect of clonidine. Thymoxamine also reduced blood pressure but did not antagonize clonidine's effect [1]. This demonstrates that blood pressure reduction alone does not predict clonidine antagonism, and compound selection directly determines the experimental outcome.

clonidine antagonism rat cardiovascular α-adrenoceptor antagonist central hypotensive mechanism

CNS Modulation: Ethomoxane Elevates Hypothalamic-Induced Hissing Threshold

Ethomoxane (2.5 mg/kg, i.p., single injection) elevated the hypothalamic-induced hissing threshold in adult mongrel cats, with a mean percent increase peaking at approximately 60% around 1 hour post-administration, declining toward baseline by 2 hours [1]. This represents a quantifiable CNS behavioral effect distinct from peripheral cardiovascular actions. No comparator data from the same study is available for other α-adrenoceptor antagonists.

CNS pharmacology hypothalamic stimulation feline model affective behavior

Ethomoxane Optimal Research Application Scenarios Based on Comparative Evidence


Cross-Species Cardiovascular Pharmacology Studies Requiring Consistent Hypotensive Activity

Based on the direct evidence that ethomoxane produces hypotensive effects across rats, rabbits, and dogs—while thymoxamine shows no effect in rabbits or dogs [1]—this compound is specifically indicated for experimental designs requiring a tool α-adrenoceptor antagonist with reproducible activity across multiple mammalian species. Researchers conducting comparative cardiovascular physiology across species boundaries should prioritize ethomoxane over thymoxamine to avoid species-dependent efficacy gaps that would confound cross-species comparisons.

Studies of Central Clonidine-α-Adrenoceptor Interactions Without Basal Hypertension Confounding

Given the direct head-to-head evidence that ethomoxane reduces blood pressure without antagonizing clonidine in dogs, whereas dibenamine increases blood pressure and does antagonize clonidine [1], ethomoxane is the appropriate selection for canine models investigating clonidine's central hypotensive mechanisms where basal hypertension (introduced by dibenamine) would constitute a confounding variable. The absence of clonidine antagonism in the canine model also makes ethomoxane valuable for dissecting species-specific differences in central α-adrenoceptor pharmacology.

CNS Behavioral Pharmacology: Hypothalamic Affective Response Modulation

Supported by the quantitative finding that ethomoxane (2.5 mg/kg i.p.) elevates hypothalamic-induced hissing threshold by approximately 60% in cats [1], this compound is applicable to neuropharmacological investigations of affective behavior and central adrenergic modulation of hypothalamic function. The peak effect at ~1 hour and return to baseline by 2 hours provides a defined temporal window for experimental design, and the absence of marked changes in general animal behavior suggests a specific rather than generalized CNS depressant effect.

Comparative α-Adrenoceptor Antagonist Profiling and Mechanistic Classification

Based on the systematic comparative study establishing that ethomoxane shares hypotensive activity with dibozane and azapetine across species but diverges in clonidine interaction patterns [1], this compound serves as an essential reference standard for pharmacological classification studies. Researchers seeking to map the functional heterogeneity within the α-adrenoceptor antagonist class can use ethomoxane as a prototypical member of the subset that reduces blood pressure without central clonidine antagonism in canine models, enabling fine-grained dissection of receptor subtype involvement and species-dependent pharmacology.

Quote Request

Request a Quote for Ethomoxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.